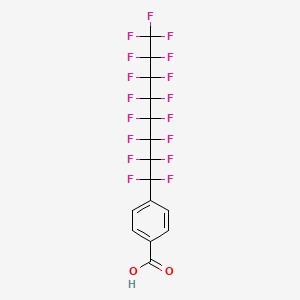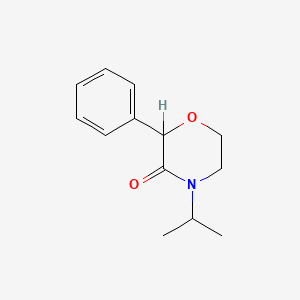
4-Isopropyl-2-phenyl-3-morpholinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-2-phenyl-3-morpholinone is an organic compound with a morpholine ring substituted with an isopropyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-phenyl-3-morpholinone typically involves the cyclization of an amide intermediate followed by nitration and reduction steps. One common method includes the use of aniline as a starting material, which undergoes acylation to form the amide intermediate. This intermediate is then cyclized to form the morpholinone ring. The nitration step introduces a nitro group, which is subsequently reduced to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids harsh reaction conditions such as high pressure and temperature, making it suitable for industrial applications. The use of low-cost raw materials and efficient reaction conditions ensures high yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropyl-2-phenyl-3-morpholinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines .
Applications De Recherche Scientifique
4-Isopropyl-2-phenyl-3-morpholinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-2-phenyl-3-morpholinone involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming intermediates that participate in further chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-morpholinone: Lacks the isopropyl group, leading to different chemical properties.
4-Isopropyl-3-morpholinone: Lacks the phenyl group, affecting its reactivity and applications.
2-Phenyl-3-morpholinone: Similar structure but without the isopropyl group, resulting in different biological activities.
Uniqueness
4-Isopropyl-2-phenyl-3-morpholinone is unique due to the presence of both the isopropyl and phenyl groups on the morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
73816-72-5 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-phenyl-4-propan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-10(2)14-8-9-16-12(13(14)15)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Clé InChI |
LNELMECWNWZMFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCOC(C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






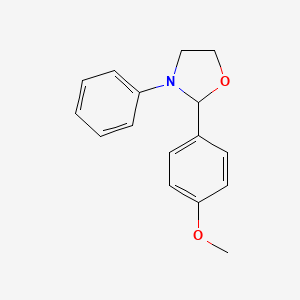

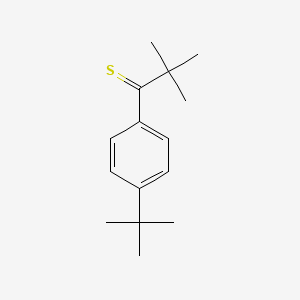
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
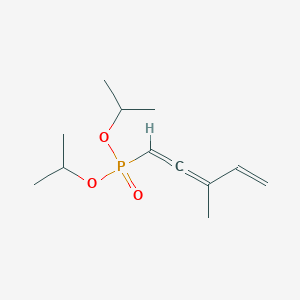


![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)

